Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-depth Technical Guide to 2-Fluoro-6-methoxybenzoic Acid for Advanced R&D
Introduction: The Strategic Importance of 2-Fluoro-6-methoxybenzoic Acid
In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine atoms can profoundly influence the biological and physical properties of a molecule. 2-Fluoro-6-methoxybenzoic acid (CAS Number: 137654-21-8 ) has emerged as a crucial structural motif and a high-value intermediate for the development of novel therapeutics and complex organic molecules.[1][2] Its utility stems from the unique interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group, positioned ortho to the carboxylic acid. This arrangement provides a chemically versatile scaffold for constructing advanced pharmaceutical ingredients (APIs).[1][3]
This guide offers a comprehensive technical overview of 2-Fluoro-6-methoxybenzoic acid, delving into its physicochemical properties, synthesis logic, key applications, and best practices for its handling and use in a research and development setting. The insights provided are grounded in established chemical principles and are intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. 2-Fluoro-6-methoxybenzoic acid is typically supplied as a high-purity, crystalline solid, ensuring reproducibility in sensitive synthetic protocols.[1][4]
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 137654-21-8 | [5] |
| Molecular Formula | C₈H₇FO₃ | [4][5] |
| Molecular Weight | 170.14 g/mol | [4][5] |
| Appearance | White to light yellow/off-white powder or crystal | [4] |
| Melting Point | 89 - 94 °C | |
| Boiling Point | ~259 - 279.7 °C | |
| Density | ~1.31 g/cm³ | |
| Purity | Typically ≥98.0% | [1][4] |
| IUPAC Name | 2-fluoro-6-methoxybenzoic acid | [5] |
| Common Synonyms | 6-Fluoro-o-anisic acid, 6-Fluoro-2-anisoic acid | [4][5] |
| SMILES | COC1=C(C(=CC=C1)F)C(=O)O |[5] |
Rationale-Driven Synthesis Pathway
The synthesis of 2-Fluoro-6-methoxybenzoic acid can be approached through several routes. A common strategy involves the transformation of a readily available precursor like 2,6-dichlorobenzoic acid. This pathway is illustrative of the logic employed in multi-step organic synthesis, where each step is chosen to achieve a specific chemical transformation with high selectivity and yield.
The causality behind this choice of starting material lies in its pre-functionalized aromatic ring. The two chlorine atoms provide reactive sites for nucleophilic aromatic substitution (SNAᵣ), a powerful reaction for introducing functionalities onto an aromatic core.
Caption: Role as a building block in API synthesis.
Experimental Protocol: Amide Bond Formation
A frequent and fundamental transformation involving 2-Fluoro-6-methoxybenzoic acid is its conversion to an amide. This reaction is central to the construction of many APIs. The following is a representative, field-proven protocol.
Objective: To synthesize N-benzyl-2-fluoro-6-methoxybenzamide.
Materials:
-
2-Fluoro-6-methoxybenzoic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Fluoro-6-methoxybenzoic acid.
-
Dissolution: Add anhydrous DMF to dissolve the starting material completely. The choice of DMF is due to its excellent solvating power for polar reactants and its high boiling point.
-
Base Addition: Add DIPEA to the solution. Causality: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the acidic byproducts formed during the coupling reaction, driving the reaction to completion.
-
Coupling Agent: Add the coupling agent, HATU, to the mixture and stir for 10-15 minutes at room temperature. Causality: HATU is a highly efficient coupling agent that activates the carboxylic acid by forming a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.
-
Amine Addition: Slowly add benzylamine to the activated mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure amide.
This protocol is a representative example and may require optimization for specific substrates and scales.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
Table 2: GHS Hazard Information
| Hazard Class | Statement | GHS Code | Source(s) |
|---|---|---|---|
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [5] |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | [5] |
| STOT - Single Exposure | May cause respiratory irritation | H335 | [6]|
Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [6][7]* Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [7]* Exposure Avoidance: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water. [8]
Storage Recommendations:
-
Container: Store in a tightly closed container to prevent moisture absorption and contamination. [7]* Conditions: Keep in a cool, dry, and well-ventilated place away from incompatible materials. [8]
Conclusion
2-Fluoro-6-methoxybenzoic acid is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical R&D. Its carefully arranged functional groups offer a powerful handle for medicinal chemists to fine-tune molecular properties, addressing key challenges in drug design such as metabolic stability and target affinity. [9]A deep understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the creation of next-generation therapeutics.
References
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PubChem. (n.d.). 2-Fluoro-6-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from PubChem website. [Link]
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Chemcasts. (n.d.). 2-Fluoro-6-methoxybenzoic acid (CAS 137654-21-8) Properties. Retrieved from Chemcasts website. [Link]
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Pharmazone. (2025). 2-Fluoro-6-Methoxybenzoic Acid: A Key Pharmaceutical Intermediate. Retrieved from Pharmazone website. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-6-Methoxybenzoic Acid: A Key Pharmaceutical Intermediate. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Sourcing High-Quality 2-Fluoro-6-methoxybenzoic Acid: A Guide for Researchers. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website. [Link]
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Angene Chemical. (2021). Safety Data Sheet - 2-Fluoro-4-Methylbenzoic Acid. Retrieved from Angene Chemical website. [Link]
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Zhdankin, V. V., et al. (2018). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2018(5), 184-195. [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
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Pharmazone. (2026). 2-Methoxybenzoic Acid in Organic Synthesis: Key Applications. Retrieved from Pharmazone website. [Link]
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